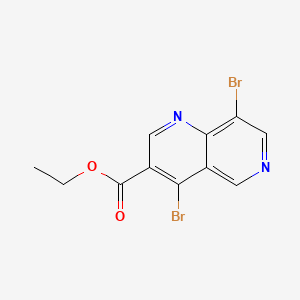
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 8, an ethyl ester group at position 3, and a naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-naphthyridine derivative, while oxidation can produce a naphthyridine N-oxide .
Scientific Research Applications
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in biological assays.
Mechanism of Action
The mechanism of action of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine atoms and the naphthyridine core play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
- Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate
Uniqueness
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. Compared to its chloro analogs, the brominated compound may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C11H8Br2N2O2 |
|---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 |
InChI Key |
DTRWONBGLKKSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




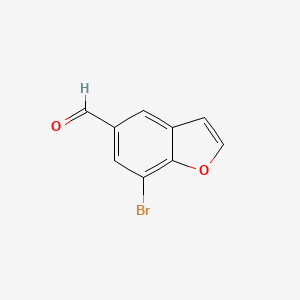

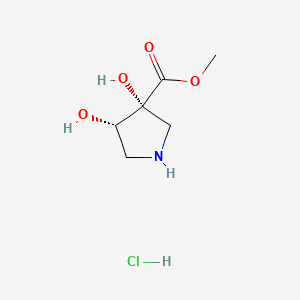
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)


![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
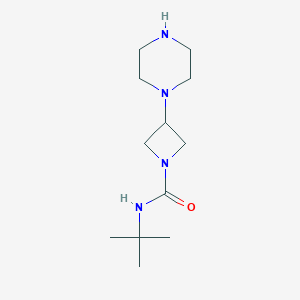

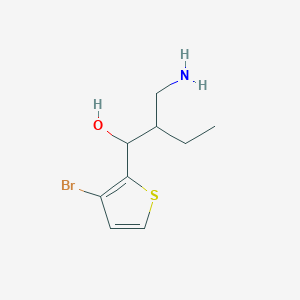
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

